molecular formula C12H12N2O2 B5647327 4-(1-methylethylidene)-1-phenyl-3,5-pyrazolidinedione

4-(1-methylethylidene)-1-phenyl-3,5-pyrazolidinedione

Cat. No. B5647327
M. Wt: 216.24 g/mol
InChI Key: IABIGQQVLSFCDO-UHFFFAOYSA-N
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Description

The compound belongs to the class of pyrazolidinediones, characterized by a pyrazole core with ketone functionalities. Its unique structure has prompted studies into its synthesis, structural analysis, and reactivity.

Synthesis Analysis

The synthesis of pyrazolidinedione derivatives often involves condensation reactions, utilizing various starting materials such as hydrazines, ketones, and aldehydes. Patel et al. (2013) described a method characterizing the molecule via IR, NMR, and X-ray single crystal diffraction analysis, indicating the complexity of synthesizing such compounds and the importance of precise analytical techniques for characterization (Patel, 2013).

Molecular Structure Analysis

The molecular geometry, vibrational wave numbers, frontier molecular orbitals, and Mulliken charges of pyrazolidinedione derivatives have been explored using density functional theory (DFT). These studies offer insights into the electronic structure and potential reactivity of the compound. Notably, the molecular packing in the solid state is significantly influenced by weak but crucial intermolecular interactions, as reported by Patel et al. (2013) (Patel, 2013).

Chemical Reactions and Properties

Reactivity studies, such as those conducted by Metwally et al. (1989), reveal that pyrazolidinedione compounds can undergo various chemical transformations, including reactions with amines, phenols, and other nucleophiles. These reactions often result in the formation of new pyrazolone derivatives with different substituents, showcasing the compound's versatile chemistry (Metwally et al., 1989).

properties

IUPAC Name

1-phenyl-4-propan-2-ylidenepyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8(2)10-11(15)13-14(12(10)16)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IABIGQQVLSFCDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C(=O)NN(C1=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-4-(propan-2-ylidene)pyrazolidine-3,5-dione

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